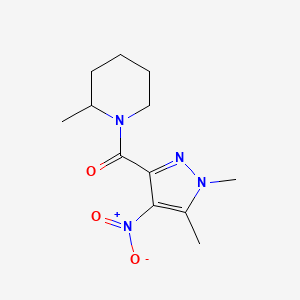
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a piperidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the nitration of 1,5-dimethylpyrazole to introduce the nitro group. This is followed by the formation of the methanone linkage through a condensation reaction with 2-methylpiperidine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives could serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-ethylpiperidin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)ethanone: Similar structure with an ethanone linkage instead of a methanone linkage.
Uniqueness
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
(1,5-dimethyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18N4O3/c1-8-6-4-5-7-15(8)12(17)10-11(16(18)19)9(2)14(3)13-10/h8H,4-7H2,1-3H3 |
InChI Key |
BJWBAPBZLGIKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-dimethylpyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10962831.png)
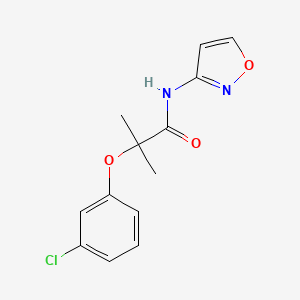
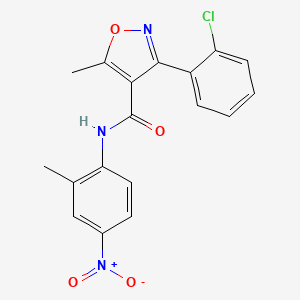
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10962857.png)
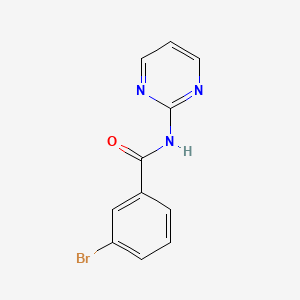
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide](/img/structure/B10962874.png)
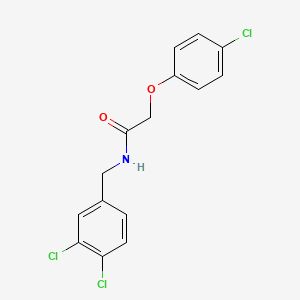
![N,N-dicyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10962887.png)
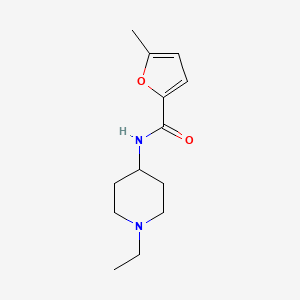
![(5-Ethylthiophen-2-yl)[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10962893.png)

![{3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}propanedinitrile](/img/structure/B10962900.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962906.png)
